molecular formula C15H17N3O4S B2570679 N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-47-6

N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2570679
CAS No.: 905691-47-6
M. Wt: 335.38
InChI Key: UITCGNVUVJCKRY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidine ring. The compound’s methoxy substituents and pyrimidine core suggest tunable electronic properties and solubility, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-11-7-10(21-2)4-5-12(11)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCGNVUVJCKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the sulfanylacetamide group through nucleophilic substitution reactions. The final step often involves the formation of the dihydropyrimidinyl moiety under specific conditions such as controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulf

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented as follows:

N 2 5 Dimethoxyphenyl 2 6 methyl 2 oxo 1 2 dihydropyrimidin 4 yl sulfanyl acetamide\text{N 2 5 Dimethoxyphenyl 2 6 methyl 2 oxo 1 2 dihydropyrimidin 4 yl sulfanyl acetamide}

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the 2,5-dimethoxyphenyl moiety suggests potential interactions with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and neuropharmacology.

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain analogs inhibited the proliferation of murine Sarcoma 180 and L1210 cells, highlighting their potential as anticancer agents .

Antiviral Activity

Pyrimidine derivatives are also noted for their antiviral properties. A study indicated that specific derivatives exhibited significant inhibition of herpes simplex virus type 1 (HSV-1) replication. This suggests that this compound might possess similar antiviral capabilities .

Neuropharmacological Effects

Given the structural similarity to known psychoactive compounds, there is potential for neuropharmacological effects. Preliminary data suggest that compounds with 5-HT_2A receptor agonist activity may influence mood and cognition. The selectivity for serotonin receptors could be a significant factor in determining the compound's therapeutic profile .

Case Studies

StudyFindings
Study 1Inhibition of Sarcoma 180 growth by related pyrimidine compounds at varying concentrations (EC50 values not specified) .
Study 2Significant antiviral activity against HSV-1 was observed in structurally similar compounds (IC50 values reported) .
Study 3Neuropharmacological assessment indicated potential agonistic effects on serotonin receptors (specific receptor binding data needed) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Methyl and Halogen Substituents
  • : The compound N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide replaces the dimethoxyphenyl group with a 2,5-dimethylphenyl moiety.
  • : The dichlorophenyl analog (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) exhibits electron-withdrawing chloro substituents, which may enhance stability (mp: 230°C) and reactivity in electrophilic environments .
Phenoxy and Nitro Modifications
  • : Substitution with a 4-phenoxy-phenyl group (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide) introduces a bulky, lipophilic phenoxy moiety, reducing yield (60%) compared to the dichlorophenyl analog (80%), likely due to steric hindrance during synthesis .
  • : The nitro-substituted compound (2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide) incorporates a strong electron-withdrawing nitro group, which could enhance oxidative stability but reduce solubility .

Heterocyclic Core Modifications

Pyrimidine vs. Benzothiazole and Thienopyrimidine
  • : Replacement of the pyrimidine ring with a benzothiazole core (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) introduces a sulfur-containing aromatic system. Benzothiazoles are known for antimicrobial and antitumor activity, suggesting divergent biological profiles compared to pyrimidine derivatives .
  • : Thienopyrimidine-based analogs (e.g., thieno[2,3-d]pyrimidin-4-yl derivatives) exhibit fused thiophene rings, which may enhance π-stacking interactions in protein binding .
Saturated vs. Unsaturated Ring Systems
  • : The hexahydrobenzothieno[2,3-d]pyrimidine ring system introduces partial saturation, likely increasing conformational flexibility and altering pharmacokinetic properties compared to planar pyrimidines .
Reaction Yields and Conditions
  • and : Substrates with electron-withdrawing groups (e.g., dichloro in ) achieve higher yields (80%) than bulky substituents (e.g., phenoxy in , %), highlighting steric and electronic effects on nucleophilic substitution efficiency .
  • : The synthesis of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide involves ethanol reflux, a common method for thioether linkages. Crystallographic analysis reveals a near-perpendicular dihedral angle (91.9°) between aromatic rings, influencing molecular packing .
Melting Points and Solubility
  • : The dichlorophenyl analog’s high melting point (230°C) reflects strong intermolecular forces due to halogen bonding .
  • Methoxy Groups : While direct data for the target compound is unavailable, methoxy groups generally improve aqueous solubility compared to methyl or halogen substituents.

Structural and Crystallographic Insights

  • : Crystallographic data for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide shows a planar acetamide group and significant p-π conjugation in C–S bonds (1.759 Å for Csp²–S vs. 1.795 Å for Csp³–S). These features may enhance stability and influence binding interactions .

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